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Compound of Interest

Compound Name: Cronexitide Lanocianine

Cat. No.: B15547180

For Research Use Only.

Introduction

Cronexitide Lanocianine is a novel, high-affinity fluorescent probe designed for the sensitive
detection of activated caspase-3 in apoptotic cells. This near-infrared dye-peptide conjugate
offers a robust and specific method for identifying and quantifying apoptosis in cell populations.
The peptide component of Cronexitide Lanocianine selectively binds to the active
conformation of caspase-3, a key effector caspase in the apoptotic signaling cascade. Upon
binding, the fluorescence of the Lanocianine dye is significantly enhanced, providing a clear
and specific signal for apoptotic cells. These application notes provide detailed protocols for
determining the optimal concentration of Cronexitide Lanocianine and its use in cell staining
for fluorescence microscopy and flow cytometry.

Product Information

Property Specification

Molecular Formula C73H92N14015S2

Molecular Weight 1469.7 g/mol [1]

Excitation / Emission 780 nm /800 nm

Solvent DMSO

Storage Store at -20°C, protected from light.
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Data Presentation
Table 1: Titration of Cronexitide Lanocianine for Optimal
Concentration

To determine the optimal staining concentration, a titration experiment was performed on Jurkat
cells induced to undergo apoptosis with staurosporine. Cells were stained with varying
concentrations of Cronexitide Lanocianine and analyzed by flow cytometry. The Separation
Index, which measures the distinction between positive and negative populations, was
calculated to identify the optimal concentration.[2]

Mean Fluorescence
. . Mean Fluorescence .
Concentration (nM) Intensity . . Separation Index
. Intensity (Viable)
(Apoptotic)

10 1500 150 4.5

25 3500 200 16.5
50 7800 250 30.2
100 9500 300 30.7
200 9800 550 17.7
400 9900 900 10.0

Conclusion: A concentration of 100 nM provides the maximal separation between apoptotic and
viable cell populations with minimal background staining.

Table 2: Time-Course of Cronexitide Lanocianine
Staining
The following table summarizes the signal-to-background ratio at different incubation times

using the optimal concentration of 100 nM Cronexitide Lanocianine in staurosporine-treated
Jurkat cells.
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Incubation Time (minutes)

Signal-to-Background Ratio

5 8.2

15 25.6
30 31.7
60 32.0
120 28.5

Conclusion: A 30-minute incubation period is sufficient to achieve maximal signal-to-

background ratio.

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence

Microscopy

Materials:

e Cronexitide Lanocianine (1 mM stock in DMSO)

e 1X PBS (Phosphate-Buffered Saline)

e Apoptosis Inducer (e.g., Staurosporine)

e Culture medium

» Fixative (e.g., 4% paraformaldehyde in PBS)

» Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

¢ Nuclear counterstain (e.g., DAPI)

Procedure:

Antifade mounting medium
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o Seed adherent cells on glass coverslips in a multi-well plate and culture overnight.

 Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a
vehicle-treated control.

e Wash cells twice with 1X PBS.

o Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
e Wash cells twice with 1X PBS.

e Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

e Wash cells twice with 1X PBS.

o Prepare the Cronexitide Lanocianine working solution by diluting the 1 mM stock to the
optimal concentration (e.g., 100 nM) in 1X PBS.

 Incubate the cells with the Cronexitide Lanocianine working solution for 30 minutes at
room temperature, protected from light.

e Wash cells three times with 1X PBS.

o (Optional) Counterstain nuclei with DAPI for 5 minutes.

e Wash cells twice with 1X PBS.

e Mount the coverslips onto microscope slides using an antifade mounting medium.

e Image the cells using a fluorescence microscope with appropriate filters for the near-infrared
spectrum.

Protocol 2: Staining of Suspension Cells for Flow
Cytometry

Materials:

» Cronexitide Lanocianine (1 mM stock in DMSO)
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e 1X PBS (Phosphate-Buffered Saline)

e Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
o Apoptosis Inducer (e.g., Staurosporine)

e Culture medium

» Fixative (e.g., 4% paraformaldehyde in PBS)

e Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:

o Culture suspension cells to the desired density.

 Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a
vehicle-treated control.

e Harvest cells by centrifugation at 400 x g for 5 minutes.

o Wash the cell pellet twice with cold 1X PBS.

o Fix the cells with 4% paraformaldehyde for 15 minutes on ice.

e Centrifuge at 400 x g for 5 minutes and discard the supernatant.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
e Wash cells once with Flow Cytometry Staining Buffer.

o Prepare the Cronexitide Lanocianine working solution by diluting the 1 mM stock to the
optimal concentration (e.g., 100 nM) in Flow Cytometry Staining Buffer.

o Resuspend the cell pellet in the Cronexitide Lanocianine working solution.
 Incubate for 30 minutes on ice, protected from light.

e Wash cells twice with Flow Cytometry Staining Buffer.
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o Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

e Analyze the cells on a flow cytometer equipped with a near-infrared laser.

Visualizations
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Caption: Experimental workflow for apoptosis detection using Cronexitide Lanocianine.
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Caption: Apoptotic signaling pathways highlighting the detection of activated Caspase-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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